Cas no 477864-43-0 (N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE)

N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE 化学的及び物理的性質
名前と識別子
-
- N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE
- N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide
- 1H-Imidazole-4-carboxamide, N-cycloheptyl-1-(6-methyl-2-pyridinyl)-
- MLS000326958
- SMR000179521
- N-cycloheptyl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
- Oprea1_238823
- BDBM48688
- cid_3792554
- HMS2275O09
- N-cycloheptyl-1-(6-methyl-2-pyridinyl)-4-imidazolecarboxamide
- N-cycloheptyl-1-(6-methyl-2-pyridyl)imidazole-4-carboxamide
-
- MDL: MFCD02082719
- インチ: 1S/C17H22N4O/c1-13-7-6-10-16(19-13)21-11-15(18-12-21)17(22)20-14-8-4-2-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,20,22)
- InChIKey: OMXHLELEEVZALR-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(C2C=CC=C(C)N=2)C=N1)NC1CCCCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 368
- トポロジー分子極性表面積: 59.8
- XLogP3: 3.3
N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-20mg |
N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 98% | 20mg |
¥1083 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-10mg |
N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 98% | 10mg |
¥924 | 2023-04-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00858678-1g |
N-Cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-1mg |
N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 98% | 1mg |
¥535 | 2023-04-03 | |
Ambeed | A893412-1g |
N-Cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 90% | 1g |
$350.0 | 2023-04-04 | |
abcr | AB299234-100mg |
N-Cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide; . |
477864-43-0 | 100mg |
€283.50 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-2mg |
N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 98% | 2mg |
¥536 | 2023-04-03 | |
abcr | AB299234-100 mg |
N-Cycloheptyl-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide; . |
477864-43-0 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670259-5mg |
N-cycloheptyl-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide |
477864-43-0 | 98% | 5mg |
¥661 | 2023-04-03 |
N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDEに関する追加情報
Introduction to N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE (CAS No. 477864-43-0)
N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 477864-43-0, represents a unique blend of structural complexity and potential therapeutic applications. The molecular structure of this compound incorporates elements that make it a promising candidate for further investigation in various biomedical contexts.
The chemical composition of N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is characterized by its intricate arrangement of atoms, which includes a cycloheptyl group, a 6-methyl-2-pyridinyl moiety, and an imidazole ring substituted with a carboxamide group. This specific configuration not only contributes to the compound's distinct physical and chemical properties but also opens up possibilities for its interaction with biological targets. The presence of the pyridine ring, in particular, suggests potential binding affinities with proteins and enzymes, which is a crucial factor in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of new therapeutic agents. Among these, imidazole derivatives have shown remarkable promise due to their ability to modulate various biological pathways. The N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE molecule, with its imidazole core, aligns well with this trend. Studies have indicated that imidazole-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
One of the most intriguing aspects of this compound is its potential to serve as a scaffold for the development of novel drugs. The structural features of N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE allow for modifications that can enhance its pharmacological profile. For instance, the cycloheptyl group can be engineered to improve solubility and bioavailability, while the pyridinyl moiety can be tailored to enhance binding affinity to specific targets. These attributes make it a valuable asset in the quest for new pharmaceuticals.
In the realm of drug discovery, computational methods play a pivotal role in predicting the efficacy and safety of potential candidates. Molecular modeling techniques have been employed to explore the interactions between N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE and various biological targets. These simulations have provided insights into its binding mechanisms and have helped identify key residues that contribute to its biological activity. Such information is invaluable for optimizing the compound's structure and enhancing its therapeutic potential.
The synthesis of N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the imidazole ring, followed by functionalization with the cycloheptyl and 6-methyl-2-pyridinyl groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been utilized to achieve high yields and purity levels. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Evaluation of N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE has been conducted through both in vitro and in vivo studies. In vitro assays have focused on assessing its interaction with target enzymes and receptors, while in vivo studies have explored its pharmacokinetic properties and toxicity profiles. Preliminary results suggest that this compound exhibits promising biological activity without significant adverse effects. However, further research is needed to fully elucidate its therapeutic potential and safety profile.
The integration of machine learning algorithms into drug discovery has revolutionized the way new compounds are identified and optimized. By leveraging large datasets and advanced algorithms, researchers can predict the properties of N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE more efficiently than traditional methods alone. These computational tools have enabled faster screening processes and have identified novel structural modifications that could enhance the compound's efficacy.
Future directions in the study of N-CYCLOHEPTYL-1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOLE-4-CARBOXAMIDE include exploring its potential in combination therapies and investigating its mechanisms of action at a molecular level. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects, which can be particularly beneficial in treating complex diseases like cancer or chronic inflammatory disorders. Understanding the molecular mechanisms by which this compound exerts its effects will provide critical insights for developing more effective treatments.
In conclusion, N-CYCLOHEPTYL-1-(6-METHLYLENTROPYRINDI)LYLENTROZOL - 4 - CARBOXYLAMIDE (CAS No.47786443) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further development. As research continues to uncover new applications for this compound, it holds great promise for contributing to innovative therapeutic solutions in medicine.
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